![molecular formula C18H16N2O6S B3007832 2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide CAS No. 919850-21-8](/img/structure/B3007832.png)
2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide
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Overview
Description
2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide, commonly known as "MOSA," is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOSA is a derivative of the coumarin family of compounds and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of MOSA is not fully understood, but it is believed to act through multiple pathways. MOSA has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and histone deacetylase. Additionally, MOSA has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
MOSA has been shown to have several biochemical and physiological effects. In vitro studies have shown that MOSA inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of inflammatory cytokines. In animal models, MOSA has been shown to reduce tumor growth and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of MOSA is its potential as a therapeutic agent for cancer and inflammation. Additionally, MOSA is relatively easy to synthesize and can be purified through recrystallization. However, there are some limitations to using MOSA in lab experiments. The compound has low solubility in water, which can make it difficult to administer to animals. Additionally, MOSA has not been extensively studied for its potential toxicity, which could limit its use in human clinical trials.
Future Directions
There are several potential future directions for research on MOSA. One area of interest is the development of MOSA analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the potential toxicity of MOSA and its analogs. Finally, MOSA could be studied in combination with other drugs to determine its potential as a synergistic therapy for cancer and inflammation.
Synthesis Methods
The synthesis of MOSA involves several steps, including the condensation of 4-aminobenzenesulfonamide with 2-hydroxyacetophenone to form 2-(4-aminophenyl)-2-oxoacetamide. This intermediate is then reacted with 7-methoxy-4-hydroxycoumarin in the presence of acetic anhydride to form MOSA. The overall yield of MOSA is around 40%, and the compound can be purified through recrystallization.
Scientific Research Applications
MOSA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, MOSA has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(4-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-25-13-4-7-15-11(9-18(22)26-16(15)10-13)8-17(21)20-12-2-5-14(6-3-12)27(19,23)24/h2-7,9-10H,8H2,1H3,(H,20,21)(H2,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBSCWDKCMOJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-2-Oxo-2h-Chromen-4-Yl)-N-(4-Sulfamoylphenyl)acetamide |
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